
methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate
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Overview
Description
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate is a complex organic compound that features a pyridazine ring substituted with a bromophenyl group and a butanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridazine ring, followed by the introduction of the bromophenyl group through electrophilic aromatic substitution. The final step involves esterification to introduce the butanoate group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in π-π interactions, while the pyridazine ring can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(4-bromophenyl)propionate: Similar in structure but lacks the pyridazine ring.
Methyl 2-bromo-3-(4-bromo-phenyl)propionate: Contains an additional bromine atom but does not have the pyridazine ring.
Uniqueness
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate is unique due to the presence of both the bromophenyl group and the pyridazine ring, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.
Biological Activity
Methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate is a pyridazinone derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique structure characterized by the following:
- Molecular Formula : C15H16BrN2O3
- Molecular Weight : 356.21 g/mol
- IUPAC Name : this compound
- CAS Number : Not specified in the sources.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways, potentially reducing pro-inflammatory mediator production.
- Antitumor Activity : Preliminary studies suggest that derivatives of pyridazinone compounds exhibit cytotoxic effects against several cancer cell lines by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis .
Anticancer Properties
Research indicates that this compound and its analogs show promising anticancer activity. A study demonstrated that similar pyridazinone derivatives exhibited significant cytotoxicity against multiple cancer cell lines, including:
- A549 (lung adenocarcinoma)
- HCT116 (colorectal carcinoma)
- PC3 (prostate cancer)
The mechanism involves the inhibition of topoisomerase I, which is crucial for DNA replication and repair processes .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are hypothesized to arise from its ability to inhibit cyclooxygenase (COX) enzymes. This inhibition leads to decreased synthesis of prostaglandins, which play a vital role in mediating inflammation.
Study 1: Anticancer Activity Assessment
A recent study assessed the cytotoxic effects of various pyridazinone derivatives on human cancer cell lines using the MTT assay. The results indicated that this compound exhibited IC50 values in the micromolar range against A549 and HCT116 cells, suggesting significant anticancer potential.
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | A549 | 12.5 |
This compound | HCT116 | 15.0 |
Study 2: Inhibition of Inflammatory Mediators
In another study, researchers investigated the anti-inflammatory effects of pyridazinone derivatives in vivo. The results demonstrated that treatment with these compounds significantly reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models subjected to induced inflammation.
Q & A
Q. Basic: How can the synthesis of methyl 2-(3-(4-bromophenyl)-6-oxo-1(6H)-pyridazinyl)butanoate be optimized for higher yield and purity?
Synthesis optimization requires multi-step protocols, including:
- Catalyst selection : Transition metal catalysts (e.g., Pd/C) for coupling reactions involving the bromophenyl group .
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Temperature control : Stepwise heating (60–80°C) for cyclization of the pyridazine core while avoiding decomposition .
- Purification : Column chromatography or recrystallization to isolate the ester moiety .
Q. Basic: Which spectroscopic techniques are most effective for confirming the molecular structure of this compound?
- NMR : 1H/13C NMR identifies aromatic protons (δ 7.2–8.1 ppm for bromophenyl) and ester carbonyl signals (δ 165–170 ppm) .
- IR Spectroscopy : Confirms C=O stretches (~1700 cm⁻¹ for ester and pyridazinone) .
- X-ray crystallography : Resolves spatial arrangement of the bromophenyl and pyridazinyl groups .
Q. Basic: What factors influence the compound’s stability under different storage conditions?
- Light sensitivity : The bromophenyl group may undergo photodegradation; store in amber vials .
- Moisture : Hydrolysis of the ester group is minimized in anhydrous solvents (e.g., DMSO) .
- Temperature : Stability assays using TGA/DSC show decomposition above 150°C .
Q. Advanced: How do steric and electronic effects of the bromophenyl substituent influence reactivity in cross-coupling reactions?
- Electronic effects : The electron-withdrawing bromine enhances electrophilicity at the para position, favoring Suzuki-Miyaura couplings .
- Steric hindrance : Ortho-substituents on the phenyl ring may reduce reaction rates, requiring bulky ligands (e.g., SPhos) .
Q. Advanced: What computational methods predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular docking : Simulates binding affinity to chemokine receptors (e.g., CCR5) using PyMOL or AutoDock .
- DFT calculations : Models charge distribution on the pyridazinyl ring to predict nucleophilic attack sites .
Q. Basic: How can in vitro assays be designed to assess the compound’s potential biological activity?
- Enzyme inhibition : Kinase assays (e.g., fluorescence-based) monitor pyridazinyl interactions with ATP-binding pockets .
- Cell viability : MTT assays evaluate cytotoxicity in cancer cell lines (IC50 determination) .
Q. Advanced: How can contradictions in reported synthetic protocols (e.g., solvent or catalyst discrepancies) be resolved?
- Controlled experiments : Compare yields using DMF vs. THF in pyridazine cyclization steps .
- DoE (Design of Experiment) : Statistically optimize reaction parameters (temperature, time) via response surface methodology .
Q. Basic: What techniques determine solubility and partition coefficients (log P) for this compound?
- Solubility tests : Shake-flask method in buffers (pH 1–13) .
- HPLC : Reverse-phase chromatography estimates log P using a C18 column and acetonitrile/water gradients .
Q. Advanced: What are the predominant degradation pathways under acidic or basic conditions?
- Acidic hydrolysis : Ester group cleavage to form carboxylic acid and methanol .
- Basic conditions : Pyridazinyl ring opening via nucleophilic attack at the carbonyl .
Q. Advanced: How does the ester group influence regioselectivity in nucleophilic substitution reactions?
- Electron-withdrawing effect : The ester carbonyl directs electrophiles to the pyridazinyl nitrogen, favoring alkylation at N-1 .
Q. Basic: What intermediates are critical in the synthesis pathway, and how are they characterized?
- Key intermediates :
- 3-(4-Bromophenyl)-6-hydroxypyridazine (TLC monitoring, Rf = 0.3 in ethyl acetate/hexane) .
- Butanoate ester precursor (confirmed via FTIR carbonyl stretch at 1720 cm⁻¹) .
Q. Advanced: How can low yields in coupling reactions (e.g., Buchwald-Hartwig) be troubleshooted?
- Catalyst screening : Test Pd(OAc)2/XPhos systems for aryl amination .
- Oxygen exclusion : Use Schlenk lines to prevent catalyst deactivation .
Q. Basic: What safety protocols are recommended for handling this compound?
Properties
CAS No. |
853333-96-7 |
---|---|
Molecular Formula |
C15H15BrN2O3 |
Molecular Weight |
351.19 g/mol |
IUPAC Name |
methyl 2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]butanoate |
InChI |
InChI=1S/C15H15BrN2O3/c1-3-13(15(20)21-2)18-14(19)9-8-12(17-18)10-4-6-11(16)7-5-10/h4-9,13H,3H2,1-2H3 |
InChI Key |
OSPXNJAPTXHQOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC)N1C(=O)C=CC(=N1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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